2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine, an intermediate in the synthesis of several crop-protection products, can be synthesized through liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps. For example, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .
Scientific Research Applications
Complexation with Metal Ions
One application of derivatives related to 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol is in the field of coordination chemistry. Mardani et al. (2019) describe the synthesis of complexes involving this compound with copper(II) and cadmium(II) ions. These complexes were characterized using various spectroscopic methods and X-ray diffraction, highlighting their potential in coordination chemistry and material science (Mardani et al., 2019).
Asymmetric Synthesis
The asymmetric synthesis of enantiomerically enriched compounds is another application. Duquette et al. (2003) reported a scalable process for the asymmetric synthesis of a derivative of this compound, demonstrating its importance in the synthesis of chiral molecules, which are crucial in pharmaceuticals and agrochemicals (Duquette et al., 2003).
Derivatization for Mass Spectrometry
In analytical chemistry, particularly in mass spectrometry, this compound has been used for derivatization. Vatankhah & Moini (1994) explored the use of ethyl chloroformate derivatives of this compound for the analysis of protein amino acids using gas chromatography/mass spectrometry, demonstrating its utility in improving the sensitivity and specificity of mass spectrometric analyses (Vatankhah & Moini, 1994).
Formation of Schiff Base Ligands
The formation of Schiff base ligands is another significant application. Research by Keypour et al. (2015) involved the synthesis of unsymmetrical tripodal amines, including derivatives of this compound, which were then employed in the formation of Cu(II) complexes. This underscores its role in synthesizing novel ligands for metal complexation, which is vital in catalysis and materials science (Keypour et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body . The specific targets can vary depending on the structure of the compound and the physiological context.
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of the target proteins .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Its metabolism and excretion would likely involve the liver and kidneys .
Result of Action
Similar compounds have been found to have a variety of effects, including inhibition of enzyme activity, alteration of cell signaling, and induction of cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and activity. Additionally, the compound’s action can be influenced by the physiological environment, including the presence of specific target proteins and the metabolic state of the cells .
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O/c9-6-3-5(8(10,11)12)4-14-7(6)13-1-2-15/h3-4,15H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQPZWGDVJVBGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-91-9 | |
Record name | 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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